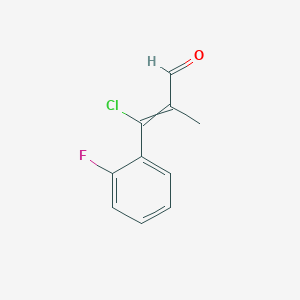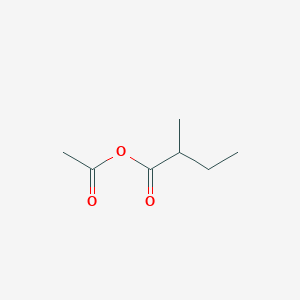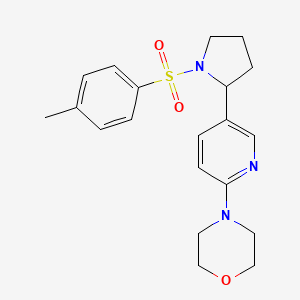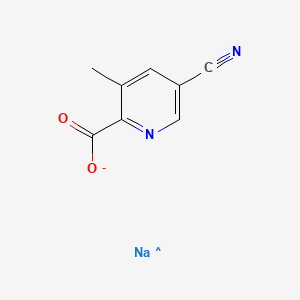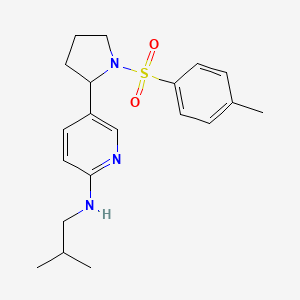
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, furan, and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Bromopyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.
5-(6-Methylpyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.
5-(6-Nitropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C11H6ClN3O2 |
|---|---|
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-4-3-7(6-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H |
Clave InChI |
ZAPSLDZFVMOCEA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
